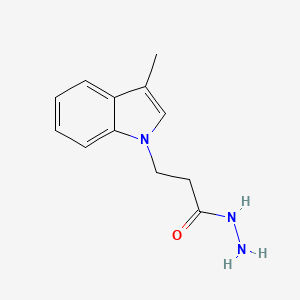
3-(3-methyl-1H-indol-1-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-1H-indol-1-yl)propanehydrazide (3MPH) is an indole alkaloid that has been studied in recent years for its potential therapeutic applications. It is a derivative of the naturally occurring indole alkaloid tryptamine, and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties, and has been studied for its potential to treat various diseases and conditions. In addition, this compound has been studied for its potential use as a psychotropic drug, and has been found to possess psychotropic properties at certain doses.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is not yet fully understood, however, it is believed to act as an antagonist at certain serotonin and dopamine receptors. It has also been found to interact with certain ion channels and to modulate the activity of certain enzymes, such as nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. In addition, it has been found to possess psychotropic properties at certain doses. It has also been found to modulate the activity of certain enzymes, such as nitric oxide synthase, and to interact with certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments include its relatively high yield, its short reaction time, and its ability to act as an antagonist at certain serotonin and dopamine receptors. The main limitation of using this compound in laboratory experiments is its potential psychotropic effects at certain doses, which can interfere with the results of the experiment.
Direcciones Futuras
The potential future directions for 3-(3-methyl-1H-indol-1-yl)propanehydrazide include further research into its therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. Additionally, further research into its psychotropic properties and its potential use as a psychotropic drug is warranted. Additionally, further research into its interactions with certain ion channels and its ability to modulate the activity of certain enzymes, such as nitric oxide synthase, is warranted. Finally, further research into its pharmacokinetic and pharmacodynamic properties is needed to better understand its potential therapeutic applications.
Métodos De Síntesis
3-(3-methyl-1H-indol-1-yl)propanehydrazide can be synthesized from tryptamine using a variety of methods, including the reaction of tryptamine with ethyl chloroformate and the reaction of tryptamine with propane-1,3-diol. The reaction of tryptamine with ethyl chloroformate yields this compound in a single step, while the reaction of tryptamine with propane-1,3-diol yields this compound in two steps. In both cases, the yield of this compound is typically high and the reaction can be carried out in a relatively short amount of time.
Propiedades
IUPAC Name |
3-(3-methylindol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAVXVLDWXJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


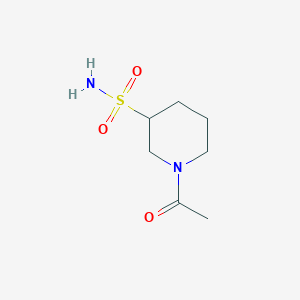
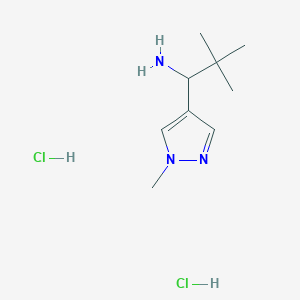

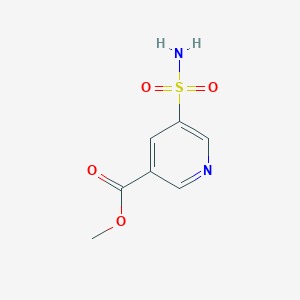
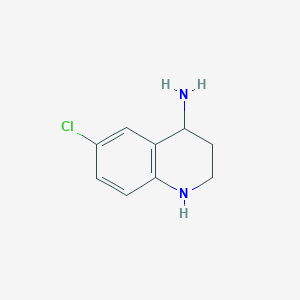
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)


![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)